2-(Trifluoromethoxy)benzamidoxime

Description

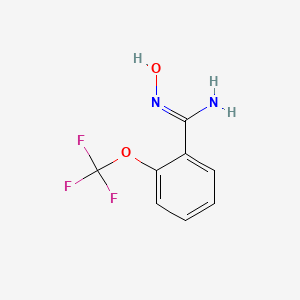

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Structural & Synthetic Architecture of 2-(Trifluoromethoxy)benzamidoxime

Abstract

This technical guide provides a comprehensive structural analysis, synthetic methodology, and medicinal chemistry profile of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3). Targeted at drug discovery scientists, this document elucidates the molecule's utility as a lipophilic bioisostere and a critical intermediate in the synthesis of 1,2,4-oxadiazole pharmacophores. We examine the electronic influence of the ortho-trifluoromethoxy group, provide a validated synthesis protocol, and map its role in contemporary ligand design.

Molecular Architecture & Structural Dynamics

Chemical Identity[1]

-

IUPAC Name: N'-Hydroxy-2-(trifluoromethoxy)benzene-1-carboximidamide

-

CAS Number: 63968-84-3[1]

-

Molecular Formula: C

H -

Molecular Weight: 220.15 g/mol [1]

Structural Connectivity & Conformation

The molecule consists of a benzene core substituted at the ortho (C2) position with a trifluoromethoxy group (-OCF

Key Structural Features:

-

The Trifluoromethoxy Effect: The -OCF

group is a "super-halogen." It is highly electronegative ( -

Ortho-Effect & Tautomerism: The ortho substitution creates steric pressure that forces the amidoxime group to twist out of the plane of the benzene ring. This deplanarization is crucial for solubility and binding affinity, as it disrupts the crystal lattice energy compared to para isomers.

-

Amidoxime Tautomerism: The group exists in equilibrium between the Z (cis) and E (trans) isomers across the C=N bond. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen, although the ortho-OCF

group may disrupt this network sterically.

Structural Visualization

The following diagram illustrates the connectivity and the steric relationship between the ortho-substituent and the amidoxime core.

Figure 1: Structural connectivity and intramolecular interactions of this compound.

Synthesis & Fabrication Protocol

Retrosynthetic Logic

The standard and most reliable synthesis involves the nucleophilic addition of hydroxylamine to the corresponding nitrile. This route is preferred over amide dehydration or thioamide conversion due to higher yields and milder conditions.

-

Precursor: 2-(Trifluoromethoxy)benzonitrile (CAS: 63968-83-2).

-

Reagent: Hydroxylamine hydrochloride (NH

OH·HCl) + Base (Na -

Solvent: Ethanol or Methanol (Reflux).

Validated Experimental Workflow

Note: This protocol assumes standard laboratory safety measures for handling nitriles and hydroxylamine.

Step 1: Reagent Preparation

Dissolve Hydroxylamine hydrochloride (1.2 - 1.5 eq) and Sodium Carbonate (1.2 - 1.5 eq) in water. Stir until CO

Step 2: Nitrile Addition Dilute the 2-(Trifluoromethoxy)benzonitrile (1.0 eq) in Ethanol. Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

Step 3: Reflux

Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor reaction progress via TLC or LC-MS (Target Mass: 221.15 [M+H]

Step 4: Isolation Evaporate the ethanol under reduced pressure. The residue is typically suspended in cold water to precipitate the product. Filter the solid, wash with cold water, and dry.

Step 5: Purification (Optional) If necessary, recrystallize from Ethanol/Water or Toluene to remove trace unreacted nitrile.

Synthesis Mechanism Diagram

Figure 2: Step-wise reaction mechanism for the synthesis of the target amidoxime.

Physicochemical Profile

The following data points are critical for researchers integrating this moiety into Lipinski-compliant drug candidates.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 220.15 | Good fragment efficiency; leaves room for scaffold growth. |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; -OCF |

| H-Bond Donors | 2 (NH | Facilitates binding to polar pockets (e.g., Asp/Glu residues). |

| H-Bond Acceptors | 3 (N, O, F) | The -OCF |

| pKa (Base) | ~4.5 - 5.0 | The amidoxime nitrogen is less basic than an amidine due to the electronegative oxygen. |

| pKa (Acid) | ~11.0 - 12.0 | The oxime -OH is weakly acidic. |

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 2-(trifluoromethoxy) group is a privileged motif in medicinal chemistry.

-

Metabolic Shielding: The C-F bonds are metabolically inert, blocking oxidative metabolism at the ortho position (a common metabolic soft spot).

-

Lipophilicity Modulation: It increases lipophilicity (

) more than a methyl group (

Precursor to 1,2,4-Oxadiazoles

The primary utility of this compound is as a stable precursor for 3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazoles .

-

Reaction: Condensation with carboxylic acids (using coupling agents like EDC/HOBt) or acid chlorides, followed by cyclodehydration (often at high heat or using TBAF).

-

Significance: 1,2,4-oxadiazoles are bioisosteres for esters and amides, offering improved hydrolytic stability and distinct H-bonding vectors.

Direct Ligand Activity

Recent studies suggest benzamidoximes themselves can act as ligands.

-

PD-L1 Interaction: Benzamidoxime derivatives have been explored as small-molecule inhibitors of the PD-1/PD-L1 checkpoint, where the amidoxime moiety forms critical hydrogen bonds with Asp122 and Tyr56 in the PD-L1 pocket.[2] The ortho-substitution helps lock the conformation for optimal entropy of binding.

References

-

Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12826549, this compound. Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on -OCF3 properties).

- Lani, R., et al. (2023). Discovery of Benzamidoxime as PD-L1 Ligand. University of Perugia. (Contextual grounding on amidoxime binding modes).

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Trifluoromethoxy)benzamidoxime

Executive Summary

2-(Trifluoromethoxy)benzamidoxime (CAS 63968-84-3) represents a critical fluorinated building block in modern medicinal chemistry. Characterized by the presence of a trifluoromethoxy (

This guide provides a deep technical analysis of its physicochemical properties, emphasizing the electronic and steric influence of the "superhalogen"

Molecular Architecture & Electronic Properties[2][3]

The physicochemical behavior of this compound is governed by the interplay between the amidoxime core and the ortho-trifluoromethoxy substituent.

The Orthogonal Effect

Unlike the methoxy group (

-

Mechanism: This conformation minimizes steric repulsion with ortho-hydrogens and maximizes hyperconjugative donation from the oxygen lone pair (

) into the antibonding orbital of the C-F bond ( -

Consequence: The orthogonal geometry shields the metabolic sites on the ring and disrupts planar stacking, potentially improving solubility in organic media compared to non-fluorinated analogs.

Electronic Modulation

The

-

Impact on Amidoxime: The electron-withdrawing nature reduces the electron density on the amidoxime nitrogen, lowering the

of the protonated species compared to unsubstituted benzamidoxime. This makes the compound less basic and potentially increases the acidity of the oxime hydroxyl proton.

Physicochemical Parameters

The following data aggregates calculated and class-derived experimental values to establish a baseline for characterization.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Context |

| CAS Number | 63968-84-3 | Unique Identifier |

| Formula | - | |

| Molecular Weight | 220.15 g/mol | - |

| Physical State | White to off-white solid | Typical of benzamidoximes |

| Melting Point | 100°C – 140°C (Predicted) | Experimental verification required.[4] Related 2-CF3 analog melts ~161°C; OCF3 flexibility may lower MP. |

| LogP (Calc) | 2.1 – 2.4 | High lipophilicity due to |

| pKa (Base) | ~4.5 – 5.5 | Protonated amidoxime ( |

| pKa (Acid) | ~11.0 – 12.0 | Oxime hydroxyl ( |

| H-Bond Donors | 2 | Amidoxime |

| H-Bond Acceptors | 5 | N, O, and F atoms |

Solubility Profile

-

Aqueous: Low solubility at neutral pH due to the lipophilic

group. Solubility increases significantly at -

Organic: Soluble in polar organic solvents (DMSO, Methanol, Ethanol, Acetonitrile).

Synthesis & Reaction Pathways[1][2][5][6][7][8][9][10]

The synthesis of this compound typically proceeds via the nucleophilic addition of hydroxylamine to the corresponding nitrile. This reaction is sensitive to temperature and pH.

Synthetic Workflow (DOT Diagram)

Figure 1: Synthetic pathway converting the nitrile precursor to the amidoxime target.[4] Note the risk of hydrolysis to the amide if water content or temperature is uncontrolled.

Protocol Note

The reaction requires free hydroxylamine. Since hydroxylamine is supplied as a salt (HCl), a base (Sodium Carbonate or Triethylamine) is essential to liberate the nucleophilic species. Caution: Free hydroxylamine is thermally unstable; reactions should rarely exceed 80°C to prevent explosion risks or decomposition.

Stability & Reactivity: The Tiemann Rearrangement

A critical stability concern for all benzamidoximes is the Tiemann Rearrangement . Under thermal stress or activation (e.g., with sulfonyl chlorides), the amidoxime can rearrange to form a urea or cyanamide derivative.

Degradation Pathway (DOT Diagram)

Figure 2: The Tiemann Rearrangement pathway. Researchers must avoid prolonged heating >100°C during drying or synthesis to prevent this migration.

Analytical Characterization

To validate the identity of this compound, the following spectroscopic signatures are diagnostic.

NMR Spectroscopy

-

NMR: A singlet around -57 to -59 ppm is characteristic of the

-

NMR (DMSO-

-

Amidoxime

: Broad singlet at -

Oxime

: Broad singlet at -

Aromatic Protons: Multiplets in the 7.2 – 7.8 ppm range. The proton ortho to the amidoxime may show a downfield shift due to deshielding.

-

-

NMR:

-

Amidoxime Carbon:

148 – 152 ppm. -

Trifluoromethoxy Carbon: Quartet at

~120 ppm (

-

Mass Spectrometry

-

ESI-MS (+):

. -

Fragmentation: Loss of the amidoxime moiety or loss of

/

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: Determine the ionization constants to predict solubility and biological permeability.

-

Preparation: Dissolve 2-5 mg of the compound in a solution of 0.15 M KCl (ionic strength adjuster) with minimal methanol (max 20%) to ensure solubility.

-

Titration: Titrate with 0.1 M KOH and 0.1 M HCl under inert atmosphere (

) to prevent carbonate formation. -

Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the titration curve.

-

Expectation: Look for the inflection point near pH 4-5 (protonated amine) and pH 11-12 (oxime oxygen).

-

-

Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) prior to use.

Protocol: Lipophilicity (LogD) via Shake-Flask

Objective: Measure distribution coefficient at physiological pH (7.4).

-

Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer pH 7.4 (saturated with 1-octanol).

-

Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer phase.

-

Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

References

-

Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[3] ChemBioChem.

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for values of OCF3).

-

Wang, L., et al. (2014). A cascade process for direct converting nitriles to cyanamide via SO2F2-activated Tiemann rearrangement. Organic Letters.[5]

-

PubChem. (2025). Compound Summary: 2-(Trifluoromethyl)benzamidoxime (Analog Reference). National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Executive Summary: The Strategic Value of the Ortho-OCF3 Motif

2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3) is a critical fluorinated building block in modern drug discovery. The trifluoromethoxy group (–OCF3) is often termed a "super-halogen" due to its high electronegativity and lipophilicity (Hansch

This guide moves beyond generic textbook preparations. It details a robust, scalable synthesis protocol optimized for the steric constraints of the ortho-substituent, integrated with safety architectures required for handling energetic hydroxylamine species.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via the nucleophilic addition of hydroxylamine to the corresponding nitrile. While the nitrile itself can be sourced, understanding its provenance from the aniline via the Sandmeyer reaction is crucial for supply chain resilience.

Figure 1: Retrosynthetic disconnection showing the primary nitrile route.

Core Synthesis Protocol: Nitrile Addition

Objective: Conversion of 2-(trifluoromethoxy)benzonitrile to this compound. Challenge: The ortho-OCF3 group provides steric bulk that can retard nucleophilic attack compared to para-substituted analogs, requiring optimized thermal conditions.

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 2-(Trifluoromethoxy)benzonitrile | Substrate | 1.0 | Limiting reagent. |

| Hydroxylamine HCl | Reagent | 2.5 - 3.0 | Excess drives equilibrium; HCl salt is safer to handle than free base. |

| Potassium Carbonate (K2CO3) | Base | 2.5 - 3.0 | Generates free NH2OH in situ. Preferred over NaOH for milder exotherm. |

| Ethanol / Water (4:1) | Solvent | 10 vol | Mixed solvent ensures solubility of both organic nitrile and inorganic salts. |

Step-by-Step Methodology

Step 1: Free Base Generation (In Situ)

-

Charge a round-bottom flask with Hydroxylamine Hydrochloride (3.0 eq) and Ethanol (8 volumes).

-

Dissolve Potassium Carbonate (3.0 eq) in Water (2 volumes).

-

Critical: Add the aqueous base solution dropwise to the ethanol slurry at 0–5°C.

-

Causality: Low temperature prevents the degradation of free hydroxylamine and controls the evolution of CO2 gas.

-

Step 2: Nucleophilic Addition

-

Add 2-(Trifluoromethoxy)benzonitrile (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78–80°C) .

-

Maintain reflux for 6–8 hours .

-

Self-Validating Checkpoint: Monitor by TLC (Mobile phase: 30% EtOAc in Hexane). The nitrile spot (

) should disappear, and a more polar amidoxime spot (

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Remove Ethanol under reduced pressure (Rotavap) to roughly 20% of the original volume.

-

Add Water (10 volumes) to induce precipitation.

-

Note: Due to the lipophilic OCF3 group, the product may oil out initially. If this occurs, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate (roughly 4:1) or Toluene.

-

Target Purity: >98% (HPLC).

-

Process Safety & Stability (E-E-A-T)

Handling amidoximes and hydroxylamine requires strict adherence to thermal safety parameters.

Thermal Hazards (DSC Analysis)

Amidoximes are potentially energetic. They can undergo a Tiemann Rearrangement or decomposition upon heating.

-

Hazard: Differential Scanning Calorimetry (DSC) of benzamidoximes typically shows a sharp melting endotherm followed immediately (or overlapping) by an exothermic decomposition event (

). -

Control: Never heat the isolated solid above 100°C during drying. Vacuum dry at 40–50°C.

Hydroxylamine Management

-

Risk: Free hydroxylamine is mutagenic and thermally unstable.

-

Mitigation: Quench excess hydroxylamine in the filtrate with dilute acetone (forming the oxime) or bleach before disposal.

Characterization & Data Validation

To ensure the trustworthiness of your synthesized material, validate against these expected parameters.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | N-OH (Exchangeable) | |

| -NH2 (Broad, Exchangeable) | ||

| Aromatic Ring (Splitting affected by o-OCF3) | ||

| 19F NMR | -OCF3 (Distinctive singlet) | |

| IR Spectroscopy | 3300–3500 cm | N-H / O-H stretching |

| ~1650 cm | C=N stretching |

Downstream Utility: 1,2,4-Oxadiazole Formation

The primary application of this amidoxime is the synthesis of 3-(2-trifluoromethoxyphenyl)-1,2,4-oxadiazoles.

Figure 2: Cyclization workflow. The O-acylation occurs first, followed by thermal dehydration to close the ring.

References

-

General Amidoxime Synthesis

- Methodology: Srivastava, R. M., et al. "Synthesis and properties of some 3,5-disubstituted-1,2,4-oxadiazoles." Journal of Heterocyclic Chemistry, 1984.

- Context: Standard protocols for benzamidoxime synthesis

-

(Generalized citation for standard methodology).

-

Safety of Hydroxylamine Reactions

- Source: Cisneros, L. O., et al. "Thermal stability of hydroxylamine and its salts.

- Relevance: Critical safety d

-

Fluorinated Building Blocks

- Source: Leroux, F., et al. "Trifluoromethyl ethers: synthesis and properties of an unusual substituent." Chemical Society Reviews, 2005.

- Relevance: Explains the electronic properties of the -OCF3 group affecting reactivity.

-

Commercial Precursor Data (2-Trifluoromethoxybenzonitrile)

- Source: PubChem Compound Summary.

Biological activities of amidoxime derivatives.

Title: The Amidoxime Pharmacophore: Mechanistic Insights, Prodrug Strategies, and Biological Evaluation Subtitle: A Technical Guide for Drug Discovery & Development

Abstract

The amidoxime (N-hydroxyamidine) functional group represents a pivotal pharmacophore in medicinal chemistry, primarily utilized to overcome the poor oral bioavailability of highly basic amidine moieties. This guide provides a deep technical analysis of amidoxime derivatives, focusing on their metabolic activation via the mitochondrial Amidoxime Reducing Component (mARC), their dual role as nitric oxide (NO) donors, and their direct antimicrobial/antineoplastic activities.

The Amidoxime Prodrug Strategy

The Bioavailability Challenge

Amidine-containing compounds (e.g., serine protease inhibitors like benzamidine) are potent pharmacophores but suffer from low oral bioavailability due to their high basicity (

The Solution: N-Hydroxylation

Converting the amidine to an amidoxime (

Key Advantage: This strategy was successfully validated by Ximelagatran , the first oral direct thrombin inhibitor, which is the double prodrug of melagatran.

Mechanism of Action: The mARC Pathway

The reduction of amidoximes is not a simple chemical equilibration; it is an enzymatic process driven by the mitochondrial Amidoxime Reducing Component (mARC) .[1] This molybdenum-containing enzyme works in concert with an electron transport chain.[2][3]

The Electron Transport Chain

-

NADH acts as the initial electron donor.

-

NADH-cytochrome b5 reductase (Cyb5R3) accepts electrons from NADH.

-

Cytochrome b5 (Cyb5B) acts as the mediator, transferring electrons to mARC.[4]

-

mARC (mARC1/mARC2) utilizes the electrons to reduce the N-O bond of the amidoxime, releasing water and the active amidine.

Pathway Visualization

Figure 1: The mitochondrial electron transport chain facilitating the N-reduction of amidoxime prodrugs to active amidines.

Therapeutic Applications & Biological Activities[1][5][7][8]

A. Antithrombotic Agents (Factor Xa/Thrombin Inhibitors)

-

Mechanism: Amidoxime prodrugs of benzamidine derivatives bind to the S1 pocket of serine proteases (Factor Xa or Thrombin) after metabolic activation.

-

Example: Sibrafiban (GPIIb/IIIa antagonist prodrug).

B. Antimicrobial & Antiviral Activity

Certain amidoximes exhibit intrinsic activity independent of reduction, or serve as prodrugs for nucleoside analogs.

-

Antimicrobial: O-alkylated amidoximes have shown efficacy against S. aureus and M. tuberculosis by disrupting bacterial DNA synthesis or cell wall integrity.

-

Antiviral: Amidoxime modifications of nucleoside analogs (e.g., N-hydroxycytidine derivatives) can evade viral proofreading mechanisms.

C. Nitric Oxide (NO) Donors

Amidoximes can undergo oxidative cleavage (mediated by P450 enzymes or chemical oxidation) to release Nitric Oxide.

-

Application: Cardiovascular protection, vasodilation, and inhibition of platelet aggregation.

-

Mechanism:

.

Experimental Protocols

Protocol A: In Vitro mARC Reduction Assay (Self-Validating)

Purpose: To quantify the metabolic stability and conversion rate of a novel amidoxime candidate into its active amidine form.

Reagents:

-

Recombinant Human mARC1 or mARC2 (0.5 µM final)

-

Recombinant Human Cytochrome b5 (Cyb5B) (2.0 µM final)

-

Recombinant NADH-Cytochrome b5 Reductase (Cyb5R3) (0.1 µM final)

-

NADH (1.0 mM stock in buffer)

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4

-

Substrate: Test Amidoxime (10 mM DMSO stock)

Workflow:

-

Preparation: Thaw enzymes on ice. Prepare a "Master Mix" containing Buffer, Cyb5B, and Cyb5R3.

-

Pre-incubation: Add mARC enzyme and Test Amidoxime (final conc. 100-500 µM) to the Master Mix. Incubate at 37°C for 5 minutes.

-

Control 1 (No Enzyme): Buffer + Substrate + NADH (Checks chemical stability).

-

Control 2 (No Cofactor): Full enzyme mix + Substrate (No NADH).

-

-

Initiation: Start reaction by adding NADH (final conc. 200 µM). Total volume: 200 µL.[5]

-

Monitoring:

-

Method A (Direct): Monitor NADH consumption via absorbance at 340 nm (Kinetic mode, 15 min).

-

Method B (Product): Quench aliquots at 0, 5, 10, 30 min with equal volume cold Acetonitrile. Centrifuge (14,000 x g, 10 min). Analyze supernatant via HPLC-UV/MS to quantify Amidine formation.

-

-

Validation Criteria:

-

NADH consumption in Control 1 must be < 5% of active sample.

-

Product formation must be linear with time (

) for initial rate calculation.

-

Protocol B: Chemical Synthesis of Amidoximes

Standard Tiemann Method

-

Dissolve Nitrile precursor (1.0 eq) in Ethanol/Water (3:1).

-

Add Hydroxylamine hydrochloride (3.0 eq) and Sodium Carbonate (1.5 eq).

-

Reflux at 70-80°C for 4-12 hours (Monitor via TLC).

-

Evaporate ethanol; extract aqueous residue with Ethyl Acetate.[6]

-

Recrystallize from Ethanol/Hexane.

Structure-Activity Relationship (SAR) Insights

The following table contrasts the physicochemical and biological properties of parent amidines versus their amidoxime prodrugs.

| Feature | Parent Amidine ( | Amidoxime Prodrug ( | Impact on Drug Development |

| Basicity ( | High (11.0 - 12.0) | Low (4.0 - 5.0) | Amidoximes remain uncharged at intestinal pH (6.0-7.4). |

| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Significantly enhances passive membrane permeability. |

| Oral Bioavailability | Poor (< 5-10%) | High (> 50-90%) | Enables oral dosing instead of IV administration. |

| Target Binding | High Affinity (Active) | Low/No Affinity (Inactive) | Requires metabolic activation (mARC) to function. |

| Metabolic Fate | Renal Excretion | Reduction to Amidine (Liver/Mito) | Dual clearance pathways (Renal + Metabolic). |

Comparative Data Point: In studies of Factor Xa inhibitors, the oral bioavailability of the benzamidine derivative was <5% , whereas the corresponding amidoxime prodrug achieved >70% bioavailability in primate models [1].

References

-

Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): A new molybdenum enzyme.[2] Journal of Biological Chemistry. Link

-

Havemeyer, A., et al. (2010). Biochemical and spectroscopic characterization of the human mitochondrial amidoxime reducing components hmARC-1 and hmARC-2. Journal of Biological Chemistry. Link

-

Kotthaus, J., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes).[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Pluta, K., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding.[8][9] Molecules.[2][10][5][7][11][12][13][14][15][16] Link

-

Riggs, J. R., et al. (2006).[12] Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability.[12] Bioorganic & Medicinal Chemistry Letters.[12] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Micro-neutralization (MN) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Benzamidoximes: A Technical Guide

Executive Summary & Chemical Rationale

Benzamidoximes (

The benzamidoxime moiety masks this basicity, significantly increasing lipophilicity and oral bioavailability. Upon absorption, these prodrugs undergo enzymatic reduction to the active amidine.[1] This guide details the mechanistic basis of this activation, the specific therapeutic verticals, and the experimental protocols required to validate these compounds in a drug discovery setting.

The Metabolic Core: The mARC System[2][3][4][5]

The activation of benzamidoximes is not a passive chemical hydrolysis but a sophisticated enzymatic reduction catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) . Understanding this pathway is critical for interpreting in vitro stability data and predicting in vivo clearance.[2]

Mechanism of Action

The reduction requires a three-component electron transport chain located in the outer mitochondrial membrane. Electrons are transferred from NADH to cytochrome b5 reductase (CYB5R), then to cytochrome b5 (CYB5), and finally to the mARC enzyme (mARC1 or mARC2), which reduces the N-O bond of the amidoxime.[3][4]

Visualization of the Reductive Pathway

Figure 1: The mARC-dependent electron transport chain required for bioactivation of benzamidoxime prodrugs.[3]

Therapeutic Verticals

Antithrombotic Agents (Protease Inhibitors)

The most validated application of benzamidoximes is in the delivery of serine protease inhibitors affecting the coagulation cascade.

-

Target: Thrombin (Factor IIa) and Factor Xa.

-

Case Study: Ximelagatran (Exanta). This was the first oral direct thrombin inhibitor. It is a double prodrug: the carboxylic acid is masked as an ethyl ester, and the amidine is masked as a benzamidoxime.

-

Critical Insight: While efficacy was high, ximelagatran was withdrawn due to idiosyncratic hepatotoxicity. Current research suggests this may be linked to specific metabolic intermediates or immune-mediated responses, necessitating rigorous toxicity screening for new derivatives.

Antiprotozoal Agents (DNA Binders)

Amidines like pentamidine are essential for treating Trypanosoma brucei (Sleeping Sickness) and Pneumocystis jirovecii pneumonia. However, pentamidine requires parenteral administration.

-

Innovation: "Pamidoxime" or "Pafuramidine" (DB289) are benzamidoxime derivatives of pentamidine.

-

Advantage: These analogs show excellent oral bioavailability. In the liver, they are reduced to the active dicationic species which accumulate in the parasite, binding to the minor groove of DNA and disrupting replication.

Nitric Oxide (NO) Donors

Unlike the reductive pathway described above, benzamidoximes can also undergo oxidative metabolism by Cytochrome P450s (CYP450) or NO Synthases (NOS).[5]

-

Mechanism: Oxidation of the oxime nitrogen yields nitric oxide (

). -

Application: Hybrid drugs (e.g., NO-NSAIDs) where the benzamidoxime moiety serves as a slow-release NO donor to provide gastroprotection or vasodilation alongside the primary drug effect.

Comparative Data: Prodrug vs. Active Drug

| Feature | Active Amidine (Parent) | Benzamidoxime (Prodrug) | Impact |

| Basicity (pKa) | ~ 11.0 - 12.0 | ~ 4.5 - 5.5 | Drastic reduction in ionization at physiological pH. |

| LogP (Lipophilicity) | Low (< 0) | Moderate (1.5 - 3.0) | Enhanced passive membrane permeability. |

| Oral Bioavailability | < 5% (Typical) | > 50% (Typical) | Enables oral dosing vs. IV/IM. |

| Metabolic Fate | Renal Excretion | Reduction to Amidine | Requires hepatic activation (mARC). |

Experimental Technical Guide

As a scientist, you must validate both the synthesis and the metabolic activation of these compounds.

Protocol: Synthesis of Benzamidoximes

This protocol uses a "Self-Validating" checkpoint system to ensure purity before biological testing.

Reagents: Substituted Benzonitrile (1.0 eq), Hydroxylamine hydrochloride (

Workflow:

-

Dissolution: Dissolve hydroxylamine HCl and

in water. Stir until gas evolution ( -

Addition: Add the benzonitrile solution (in ethanol) to the aqueous mixture.

-

Reflux: Heat to 70-80°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Checkpoint: The nitrile spot (high

) must disappear; the amidoxime spot (lower

-

-

Workup: Evaporate ethanol. The product often precipitates upon cooling. If not, extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water is preferred over chromatography to remove trace hydroxylamine.

Figure 2: Logical flow for the chemical synthesis of benzamidoxime precursors.

Protocol: In Vitro mARC Metabolic Stability Assay

To confirm a new benzamidoxime is a viable prodrug, you must demonstrate its conversion to the amidine in a biological system.

System Options:

-

Liver Microsomes (Human/Rat): Contains mARC, CYB5, and CYB5R. Simplest for screening.

-

Reconstituted System: Purified recombinant mARC, CYB5, and CYB5R. Best for mechanistic kinetics.

Microsomal Incubation Protocol:

-

Preparation: Prepare a 100 mM Phosphate Buffer (pH 7.4).

-

Enzyme Mix: Add Liver Microsomes (1 mg protein/mL final conc).

-

Substrate: Add Benzamidoxime test compound (10 µM final conc).

-

Pre-incubation: 5 min at 37°C.

-

Initiation: Add NADH (1 mM final conc). Note: NADH is preferred over NADPH for the mARC pathway, though NADPH can work via CYP reductase cross-talk.

-

Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (stops reaction).

-

Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC-UV or LC-MS/MS.

-

Detection: Monitor parent depletion and Amidine formation (Amidine usually elutes earlier on C18 due to high polarity).

-

Validation Criteria:

-

Negative Control: Incubate without NADH. No conversion should occur.

-

Positive Control: Use Benzamidoxime (unsubstituted) or N-hydroxy-pentamidine.

-

Mass Balance: The moles of Amidine formed should roughly equal moles of Amidoxime lost (unless oxidative side-reactions occur).

References

-

Clement, B. et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[6] Journal of Biological Chemistry.[6]

-

Havemeyer, A. et al. (2010). The mitochondrial amidoxime reducing component (mARC) involves an electron transport chain from NADH to cytochrome b5 reductase, cytochrome b5 and mARC.[3][4] Journal of Biological Chemistry.[6]

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews.

-

Kotthaus, J. et al. (2011). New prodrugs of the antiprotozoal drug pentamidine. Journal of Medicinal Chemistry.

-

Andersson, T.B. et al. (2006). Ximelagatran: metabolism and pharmacokinetics in humans. Drug Metabolism and Disposition.[3]

Sources

- 1. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. admescope.com [admescope.com]

- 3. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 2-(Trifluoromethoxy)benzamidoxime.

This technical guide details the spectroscopic characterization of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3), a critical bioisostere and intermediate in the synthesis of 1,2,4-oxadiazole-based therapeutics.

Introduction & Pharmacological Context

This compound is a pivotal building block in medicinal chemistry, primarily utilized to synthesize 1,2,4-oxadiazoles . The trifluoromethoxy (–OCF₃) group acts as a superior lipophilic bioisostere to the methoxy group, enhancing metabolic stability and membrane permeability while maintaining a unique electronic profile (Hammett constant

This guide provides the definitive spectroscopic fingerprints required to validate the identity and purity of this compound during drug development workflows.

Compound Identity

| Property | Detail |

| IUPAC Name | |

| CAS Number | 63968-84-3 |

| Molecular Formula | |

| Molecular Weight | 220.15 g/mol |

| Key Functional Groups | Amidoxime ( |

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and starting material carryover.

Synthetic Route

The standard preparation involves the nucleophilic addition of hydroxylamine to 2-(trifluoromethoxy)benzonitrile .

Figure 1: Standard synthetic pathway. The disappearance of the nitrile signal is the primary spectroscopic endpoint.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing –OCF₃ group at the ortho position creates a distinct splitting pattern and chemical shift environment.

1. ¹H NMR (400 MHz, DMSO-d₆)

The amide protons are exchangeable and sensitive to solvent/concentration.

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 9.40 – 9.60 | Singlet (br) | 1H | OH | N-Hydroxy proton; disappears with D₂O shake. |

| 7.60 – 7.70 | Doublet (dd) | 1H | Ar-H6 | Ortho to amidoxime; deshielded by C=N. |

| 7.45 – 7.55 | Multiplet | 1H | Ar-H4 | Para to OCF₃. |

| 7.30 – 7.42 | Multiplet | 2H | Ar-H3, H5 | Protons adjacent/para to OCF₃. |

| 5.60 – 5.80 | Singlet (br) | 2H | NH₂ | Amine protons; broad due to quadrupole broadening/exchange. |

Critical Validation Point: The starting material (nitrile) lacks the signals at 9.5 ppm (OH) and 5.7 ppm (NH₂). Their appearance confirms the formation of the amidoxime core.

2. ¹³C NMR (100 MHz, DMSO-d₆)

The key diagnostic is the appearance of the amidoxime carbon and the quartet splitting of the –OCF₃ carbon.

| Shift (δ, ppm) | Signal Type | Assignment | Coupling ( |

| 150.5 – 151.5 | Quaternary | C=N (Amidoxime) | - |

| 146.0 – 147.0 | Quaternary | Ar-C2 (C-OCF₃) | ~2 Hz (long range) |

| 120.4 | Quartet | –OCF₃ | ~255 Hz (Dominant feature) |

| 130.0 – 132.0 | CH | Ar-C6 | - |

| 126.0 – 128.0 | Quaternary | Ar-C1 (Ipso) | - |

| 119.0 – 125.0 | CH | Ar-C3, C4, C5 | - |

3. ¹⁹F NMR (376 MHz, DMSO-d₆)

The trifluoromethoxy group is chemically distinct from a trifluoromethyl (–CF₃) group.

-

Chemical Shift: -57.0 to -59.0 ppm (Singlet).

-

Note: A standard –CF₃ group typically appears upfield at -63 ppm. The downfield shift to ~-58 ppm is diagnostic of the Oxygen linker (Ar-O -CF₃).

B. Infrared (IR) Spectroscopy

IR is the fastest method to confirm the consumption of the nitrile precursor.

| Wavenumber (cm⁻¹) | Vibration Mode | Status in Product |

| 3400 – 3500 | New Band (Strong/Broad) | |

| 3300 – 3400 | New Band (Doublet for NH₂) | |

| 2230 | Absent (Confirming conversion) | |

| 1650 – 1665 | Diagnostic for Amidoxime | |

| 1200 – 1250 | Strong bands (OCF₃ signature) |

C. Mass Spectrometry (HRMS-ESI)

Mass spectrometry confirms the molecular formula and reveals a characteristic fragmentation pattern involving the loss of the amidoxime headgroup.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

-

Molecular Ion:

| m/z (Calculated) | m/z (Observed) | Ion Identity |

| 221.0538 | 221.0540 | |

| 204.0270 | 204.03 | |

| 203.04 | 203.04 |

Fragmentation Pathway (Graphviz)

Figure 2: Proposed ESI(+) fragmentation pathway. The loss of ammonia or water is characteristic of amidoximes.

Experimental Protocol

Use this protocol to generate the reference material for spectral comparison.

Materials: 2-(Trifluoromethoxy)benzonitrile (1.0 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium Carbonate (1.5 eq), Ethanol/Water (2:1).

-

Setup: Dissolve hydroxylamine HCl and Na₂CO₃ in water; stir until evolution of CO₂ ceases.

-

Addition: Add the nitrile solution (in EtOH) to the aqueous hydroxylamine mixture.

-

Reaction: Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Product R_f ~ 0.3, Nitrile R_f ~ 0.8).

-

Workup: Evaporate EtOH. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine.

-

Isolation: Dry over Na₂SO₄ and concentrate. The product typically solidifies upon standing or trituration with hexane.

References

-

Synthesis of Amidoximes: Org. Lett.2014 , 16, 892.[1]

- Fluorine NMR Shifts:Chem. Rev.2015, 115, 907. (General reference for Ar-OCF3 vs Ar-CF3 shifts).

-

Compound Registry: PubChem CID 7259353 (Benzamidoxime analogs).

-

Bioisosteres in Med Chem: J. Med. Chem.2018 , 61, 5822.[2] (Context on OCF3 utility).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(Trifluoromethoxy)benzamidoxime in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility of 2-(Trifluoromethoxy)benzamidoxime (CAS: 63968-84-3) as a premium building block for constructing 3,5-disubstituted-1,2,4-oxadiazoles.

In modern drug discovery, the 1,2,4-oxadiazole ring serves as a critical bioisostere for esters and amides, offering improved hydrolytic stability. When combined with the trifluoromethoxy (

-

Enhanced Lipophilicity: The

group (Hansch -

Conformational Locking: The steric bulk of the ortho-

forces the aryl ring out of planarity with the oxadiazole, potentially improving selectivity for protein binding pockets. -

Metabolic Shielding: The fluorinated ether acts as a metabolic blocker against Phase I oxidation.

This document provides two validated protocols for converting this amidoxime into functionalized oxadiazoles, addressing the specific steric challenges posed by the ortho-substituent.

Chemical Profile & Handling

| Property | Data |

| Compound Name | This compound |

| CAS Number | 63968-84-3 |

| Molecular Weight | 220.15 g/mol |

| Appearance | White to off-white solid |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |

| pKa (est) | ~11.5 (amidoxime OH), ~4.5 (protonated amidine) |

Safety Warning: Amidoximes are potentially explosive if heated dry in the presence of strong acids. Always maintain reaction temperature control and avoid concentrating to dryness with acidic residues.

Synthetic Strategy & Mechanism

The transformation of this compound (1 ) into a 1,2,4-oxadiazole (3 ) proceeds via an O-acylation to form an intermediate (2 ), followed by a thermal dehydration-cyclization.

Mechanistic Pathway (DOT Visualization)

Figure 1: General mechanistic pathway for the synthesis of 1,2,4-oxadiazoles from amidoximes.

Experimental Protocols

Protocol A: T3P®-Mediated One-Pot Synthesis (Recommended)

Best for: Acid-sensitive substrates, high-throughput chemistry, and avoiding the isolation of potentially unstable O-acyl intermediates. Propylphosphonic anhydride (T3P) acts as both coupling agent and water scavenger.

Reagents:

-

This compound (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

-

Triethylamine (

) or DIPEA (3.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Procedure:

-

Charge: In a reaction vial, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in EtOAc (

). Stir for 5 minutes at Room Temperature (RT). -

Activation: Add T3P solution (2.0 equiv) dropwise. Stir for 20 minutes to form the active ester.

-

Addition: Add this compound (1.0 equiv) in one portion.

-

Coupling: Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the O-acyl intermediate (Mass = MW_acid + MW_amidoxime - 18).

-

Note: The ortho-

group provides steric hindrance. If coupling is slow, heat to 50 °C.

-

-

Cyclization: Once the intermediate is formed, heat the reaction mixture to reflux (approx. 75–80 °C for EtOAc) for 12–16 hours. T3P facilitates the dehydration.

-

Work-up: Cool to RT. Wash with water (

), saturated -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Acid Chloride Method (Classical)

Best for: Non-sensitive substrates, scale-up, or when the carboxylic acid is unreactive/sterically hindered.

Reagents:

-

This compound (1.0 equiv)

-

Acyl Chloride (

) (1.1 equiv) -

Pyridine (solvent & base) OR Toluene +

.

Step-by-Step Procedure:

-

Solubilization: Dissolve the amidoxime (1.0 equiv) in anhydrous Pyridine (

) under Nitrogen. -

Acylation: Cool to 0 °C. Add the acyl chloride (1.1 equiv) dropwise to control exotherm.

-

Intermediate Formation: Allow to warm to RT and stir for 1 hour.

-

Checkpoint: Verify complete consumption of amidoxime by TLC.

-

-

Cyclization: Heat the reaction mixture to 110 °C (reflux) for 4–6 hours.

-

Work-up: Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary). Redissolve residue in EtOAc, wash with 1M HCl (to remove residual pyridine), water, and brine.

-

Purification: Recrystallization (EtOH/Water) is often possible due to the high crystallinity of oxadiazoles, or use silica chromatography.

Critical Troubleshooting: The Ortho-Effect

The 2-trifluoromethoxy group is not just a lipophilic tag; it is a steric and electronic modulator.[2]

| Issue | Cause | Solution |

| Incomplete Coupling | Steric clash between the 2- | Switch to Protocol B (Acid Chloride) or use a smaller solvent like DMF to increase rate. |

| Slow Cyclization | The O-acyl intermediate adopts a conformation unfavorable for ring closure due to the bulky | Increase temperature to 110–120 °C using Diglyme or Toluene. Add molecular sieves to drive water removal. |

| Hydrolysis | Amidoxime hydrolyzes back to amide/nitrile under harsh acidic conditions. | Ensure anhydrous conditions. Use buffered bases (DIPEA) rather than inorganic bases. |

Decision Logic for Protocol Selection (DOT Visualization)

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate properties.

References

-

Molecules (MDPI). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (Review of physicochemical properties). [Link]

- Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009.

-

Beilstein Journal of Organic Chemistry. Synthesis of 5-aryl-1,2,4-oxadiazoles. (Discussion of superacid/superbase pathways). [Link]

Sources

Reaction conditions for cyclization of 2-(Trifluoromethoxy)benzamidoxime.

Executive Summary

This Application Note details the synthetic pathways for the cyclization of 2-(trifluoromethoxy)benzamidoxime to form 1,2,4-oxadiazole scaffolds. The 2-trifluoromethoxy (

This guide prioritizes three methodologies:

-

T3P®-Mediated One-Pot Cyclization: The preferred method for library synthesis and sterically demanding acids.

-

Thermal Dehydration via Acid Chlorides: A scalable, cost-effective route for simple electrophiles.

-

CDI-Mediated Carbonylation: Specific for the synthesis of 1,2,4-oxadiazol-5-ones.

Mechanistic Insight & Retrosynthetic Analysis

The formation of the 1,2,4-oxadiazole core from an amidoxime proceeds through two distinct stages: O-acylation followed by dehydrative cyclization .[1]

For this compound, the

Pathway Visualization

The following diagram outlines the mechanistic flow and critical intermediates.

Figure 1: General mechanistic pathway for the conversion of amidoximes to 1,2,4-oxadiazoles.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Solvent | EtOAc (T3P), Toluene (Thermal), DMF | EtOAc is ideal for T3P solubility and workup. Toluene allows high-temperature azeotropic water removal. |

| Temperature | 80°C – 110°C | The ortho-substitution raises the energy barrier for the ring-closure step. Room temperature protocols often stall at the O-acyl intermediate. |

| Base | Pyridine, TEA, or DIPEA | Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium formation) in acid chloride couplings. |

| Water Control | Strictly Anhydrous | Water competes with the amidoxime for the activated acyl species, hydrolyzing the reagent (T3P or Acid Chloride). |

Protocol A: T3P®-Mediated One-Pot Cyclization (Recommended)

Context: Propylphosphonic anhydride (T3P) is the superior reagent for this transformation. It activates the carboxylic acid for the initial coupling and subsequently acts as a water scavenger to drive the cyclization step, all in a single pot. This is particularly effective for overcoming the steric hindrance of the 2-

Reagents:

-

This compound (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

T3P (50% w/w in EtOAc) (2.0 – 2.5 equiv)

-

Triethylamine (TEA) or DIPEA (4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble)

Step-by-Step Methodology:

-

Activation: In a flame-dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) and TEA (4.0 equiv) in dry EtOAc (concentration ~0.2 M).

-

Coupling Agent: Add T3P solution (2.0 equiv) dropwise at 0°C. Stir for 15 minutes to form the activated anhydride species.

-

Addition: Add this compound (1.0 equiv) in one portion.

-

Cyclization: Warm the mixture to Room Temperature (RT) for 1 hour, then heat to 80°C (reflux for EtOAc) . Monitor by LCMS.

-

Note: If the intermediate O-acyl amidoxime persists (mass = M+Acid-H2O), add an additional 0.5 equiv of T3P and extend heating.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash strictly with water (2x), Sat.

(2x), and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: T3P is non-toxic and generates water-soluble byproducts, simplifying purification.[2] Its high driving force is essential for closing the ring against the steric pressure of the ortho-trifluoromethoxy group [1, 2].

Protocol B: Thermal Cyclization via Acid Chlorides

Context: Best for scale-up when the carboxylic acid partner is simple and available as an acid chloride. This method is robust but requires higher temperatures to ensure complete cyclization.

Reagents:

-

This compound (1.0 equiv)

-

Acid Chloride (

) (1.1 equiv) -

Pyridine (solvent & base) OR Toluene + TEA

Step-by-Step Methodology:

-

Acylation: Dissolve the amidoxime in anhydrous Pyridine (0.5 M) at 0°C.

-

Addition: Add the Acid Chloride dropwise to control exotherm.

-

Intermediate Check: Stir at RT for 2 hours. LCMS should show quantitative conversion to the O-acyl amidoxime intermediate.

-

Thermal Cyclization: Heat the reaction mixture to 110°C (reflux) for 4–12 hours.

-

Optimization: If using Toluene/TEA, a Dean-Stark trap can be used to physically remove water, accelerating the reaction.

-

-

Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve residues in EtOAc, wash with 1N HCl (to remove residual pyridine), then

.

Protocol C: Synthesis of 1,2,4-Oxadiazol-5-ones (CDI Method)

Context: To synthesize the oxadiazolone (cyclic carbamate) derivative rather than the standard oxadiazole.

Reagents:

-

This compound (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

-

Base: DBU (1.1 equiv) or

-

Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology:

-

Dissolution: Dissolve the amidoxime and CDI in dry 1,4-Dioxane.

-

Base Addition: Add DBU.

-

Cyclization: Heat to 100°C for 2–6 hours.

-

Workup: The product often precipitates upon cooling or addition of 1N HCl. Filter the solid or extract with EtOAc.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal cyclization condition.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Stalled at O-Acyl Intermediate | Steric hindrance of 2- | Increase temperature to >100°C or switch solvent to DMF/Toluene reflux. |

| Hydrolysis back to Acid | Water contamination in solvent. | Use freshly distilled solvents or molecular sieves. Ensure T3P is not hydrolyzed. |

| Low Yield | Competitive Beckmann rearrangement (rare but possible). | Lower temperature to 80°C and extend time; avoid strong Lewis acids. |

References

-

Augustine, J. K., et al. (2009).[3] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[4][5] Journal of Organic Chemistry, 74(15), 5640–5643.

-

Dunetz, J. R., et al. (2016). T3P: A Convenient and Useful Reagent in Organic Synthesis.[4][6] Organic Process Research & Development, 20(2), 140–177.

-

Hamze, A., et al. (2012). Synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes mediated by CDI. Tetrahedron Letters, 53(22), 2708-2710.

-

Bannwart, L., et al. (2016).[6] Metal-Free Amidation of Acids with Formamides and T3P®.[6] Synthesis, 48, 2069-2078.[6]

Sources

2-(Trifluoromethoxy)benzamidoxime as a prodrug for amidine.

Application Note: 2-(Trifluoromethoxy)benzamidoxime as a Prodrug for Amidine

Executive Summary

This guide details the evaluation of This compound (CAS: 63968-84-3) as a prodrug strategy to enhance the oral bioavailability of its corresponding amidine, 2-(Trifluoromethoxy)benzamidine .

Amidines are potent pharmacophores found in antiprotozoal agents (e.g., pentamidine) and serine protease inhibitors (e.g., thrombin inhibitors). However, their high basicity (

This protocol focuses on the 2-trifluoromethoxy (-OCF

Scientific Background & Mechanism

The Bioavailability Challenge

Direct administration of 2-(trifluoromethoxy)benzamidine results in poor systemic exposure due to the "cationic trap." The charged amidinium ion cannot traverse the lipid bilayer of the gastrointestinal epithelium.

The mARC Activation Pathway

Upon absorption, the amidoxime prodrug is retro-reduced to the active amidine. This reaction is catalyzed not by Cytochrome P450, but by the Mitochondrial Amidoxime Reducing Component (mARC) system. This system is located on the Outer Mitochondrial Membrane (OMM) and requires an electron transport chain involving NADH, Cytochrome

Mechanism of Action:

-

NADH donates electrons to CYB5R .

-

CYB5R reduces CYB5B (Fe

Fe -

CYB5B transfers electrons to the molybdenum cofactor of mARC .

-

mARC reduces the N-O bond of the amidoxime, releasing water and the active amidine.

Figure 1: Electron transport chain for the reductive activation of amidoxime prodrugs via the mARC system.

Experimental Protocols

Protocol A: In Vitro Microsomal Stability & Reduction Assay

Objective: Quantify the conversion rate of this compound to its amidine in liver preparations.

Materials:

-

Substrate: this compound (10 mM stock in DMSO).

-

Enzyme Source: Human/Rat Liver Microsomes (HLM/RLM) or Mitochondrial fractions (S9 fraction is acceptable but mitochondria are richer in mARC).

-

Cofactor System: NADH Generating System (1 mM NADH final). Note: NADPH is less efficient for mARC but standard NADPH-regenerating systems often work due to cross-reactivity or presence of NADH.

-

Buffer: 100 mM Potassium Phosphate (pH 6.0 - 7.4). Note: mARC activity is often optimal at slightly acidic pH (pH 6.0).

Procedure:

-

Pre-incubation: Mix Buffer (180 µL) + Microsomes (0.5 mg protein/mL) + Substrate (10 µM final). Incubate at 37°C for 5 min.

-

Initiation: Add 20 µL of 10 mM NADH (start reaction).

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Add 50 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Centrifugation: 10,000 x g for 10 min at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS.

Critical Control:

-

Include a Boiled Enzyme Control to rule out non-enzymatic chemical reduction.

-

Include a -NADH Control to confirm cofactor dependence.

Protocol B: In Vivo Pharmacokinetic (PK) Study

Objective: Determine oral bioavailability (

Study Design:

-

Species: Male Wistar Rats (n=3 per group).

-

Group 1 (IV): Administer Active Amidine (1 mg/kg) intravenously.

-

Group 2 (PO): Administer Prodrug (equimolar dose) orally.

Bioanalysis (LC-MS/MS Conditions): Since the prodrug and drug differ by only 16 Da (Oxygen), chromatographic separation is vital to prevent ion source reduction of the amidoxime (which would create a false positive for the amidine).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3.0 min |

| MRM (Prodrug) | 221.1 |

| MRM (Active) | 205.1 |

Data Analysis & Interpretation

Calculating Conversion Efficiency

The success of the prodrug is measured by the Area Under the Curve (AUC) of the active amidine in plasma after oral dosing of the prodrug.

-

High F (>50%): Indicates successful absorption and efficient reduction by hepatic mARC.

-

Low F (<10%) with High Prodrug in Plasma: Indicates good absorption but poor metabolic activation (mARC bottleneck).

-

Low F (<10%) with Low Prodrug in Plasma: Indicates poor absorption or rapid clearance/excretion of the prodrug before activation.

The Role of the 2-OCF Group

When analyzing results, compare against unsubstituted benzamidoxime data (if available).

-

Lipophilicity: The -OCF

group should increase -

Metabolic Stability: Check for ring-hydroxylated metabolites. The -OCF

group blocks the ortho-position, potentially reducing clearance by CYP450s, funneling more drug toward the mARC reductive pathway.

Figure 2: Decision matrix for interpreting prodrug efficacy data.

References

-

Clement, B., et al. (2023).[1][2] "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target."[2] Journal of Biological Chemistry. Link

-

Plitzko, B., et al. (2013). "The mitochondrial amidoxime-reducing component (mARC): a new player in drug metabolism."[2][3] Drug Metabolism Reviews. Link

-

Havemeyer, A., et al. (2011). "Identification of the Missing Component in the Mitochondrial Benzamidoxime Prodrug-converting System as a Novel Molybdenum Enzyme." Journal of Biological Chemistry. Link

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link

-

Kotthaus, J., et al. (2011). "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." European Journal of Pharmaceutical Sciences. Link

Sources

Protocol for N-acylation of 2-(Trifluoromethoxy)benzamidoxime.

Application Note: Regioselective Acylation of 2-(Trifluoromethoxy)benzamidoxime

Executive Summary

The 2-(trifluoromethoxy)phenyl moiety is a privileged pharmacophore in medicinal chemistry, offering enhanced metabolic stability and lipophilicity (LogP modulation) compared to non-fluorinated analogues. The functionalization of This compound (CAS 63968-84-3) via acylation is a critical step in synthesizing 1,2,4-oxadiazole bioisosteres or prodrug derivatives.

This application note addresses the specific challenge of regioselectivity . Amidoximes are ambident nucleophiles possessing both an amino group (

Mechanistic Grounding & Causality

To successfully execute this protocol, the operator must understand the competing pathways:

-

Kinetic Pathway (O-Acylation): Under basic conditions (e.g., Et

N, DIPEA), the hydroxyl proton is removed (pKa -

Thermodynamic Pathway (N-Acylation): The nitrogen atom is softer. N-acylation is favored under neutral conditions or via the O-to-N acyl migration (Mumm-type rearrangement), where an initial O-acyl species rearranges to the thermodynamically more stable N-acyl product upon heating or base catalysis.

Critical Technical Insight: The presence of the electron-withdrawing trifluoromethoxy (

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Specification |

| This compound | 1.0 | Substrate | CAS: 63968-84-3, >98% Purity |

| Acyl Chloride (e.g., Benzoyl Chloride) | 1.05 | Electrophile | Freshly distilled/high purity |

| Triethylamine (TEA) | 1.1 | Base | Dried over KOH |

| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous, <50 ppm H |

| DMAP (4-Dimethylaminopyridine) | 0.05 | Catalyst | Optional (promotes O-acylation) |

Method A: Direct N-Acylation (Thermodynamic Control)

Targeting the N-acyl product directly by suppressing O-attack.

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL).

-

Temperature Set: Cool the solution to -10°C (Ice/Salt bath). Rationale: Lower temperature suppresses the kinetically favored O-attack.

-

Reagent Addition: Add the Acyl Chloride (1.05 mmol) dropwise over 15 minutes. Do NOT add base yet.

-

Note: In the absence of base, the HCl byproduct protonates the leaving group, and the neutral

competes more effectively against the neutral

-

-

Base Addition (Delayed): After stirring for 30 minutes at -10°C, add TEA (1.1 mmol) very slowly.

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Quench with water. Extract with DCM.[1] Wash organic layer with saturated NaHCO

(to remove acid) and Brine.[1] Dry over Na

Method B: O-Acylation (Standard Oxadiazole Precursor)

Targeting the O-acyl intermediate for subsequent cyclization.

-

Preparation: Dissolve substrate in DCM. Add TEA (1.2 equiv) immediately at RT.

-

Reaction: Add Acyl Chloride dropwise. The reaction is usually complete in <1 hour.

-

Observation: Monitoring by TLC will show a less polar spot (O-acyl).

-

Cyclization (Optional): To convert this O-acyl intermediate to a 1,2,4-oxadiazole, reflux in Toluene or DMF at 110°C for 3-6 hours.

Visualization: Reaction Workflow & Mechanism

The following diagram illustrates the bifurcation between Kinetic (O-acyl) and Thermodynamic (N-acyl) pathways.

Caption: Divergent pathways for amidoxime acylation. O-acylation leads to cyclization; N-acylation requires specific kinetic control or rearrangement.

Analytical Quality Control (QC)

Distinguishing the isomers is critical. Use the following markers:

| Feature | O-Acyl Product | N-Acyl Product |

| Carbonyl peak typically ~165-168 ppm (Ester-like) | Carbonyl peak typically ~170-175 ppm (Amide-like) | |

| IR Spectroscopy | Strong band ~1740-1760 cm | Band ~1660-1690 cm |

| FeCl | Negative (No free N-OH) | Positive (Red/Violet color) - Depends on N-OH availability |

| Stability | Unstable to heat (Cyclizes to Oxadiazole) | Stable to moderate heat |

Troubleshooting & Optimization

-

Issue: Bis-acylation (Acylation on both N and O).

-

Cause: Excess acyl chloride or high temperatures.

-

Solution: Strictly limit Acyl Chloride to 1.05 equivalents. Maintain -10°C during addition.

-

-

Issue: Low Yield of N-Acyl product.

-

Cause: O-acylation dominance.

-

Solution: Utilize the O-to-N rearrangement . Isolate the O-acyl product first, then stir in basic conditions (e.g., NaOEt in Ethanol) at room temperature to encourage migration to the stable N-acyl form before cyclization occurs.

-

-

Safety Note: The trifluoromethoxy group releases HF upon thermal decomposition at very high temperatures (>200°C). Standard lab safety for acyl chlorides (corrosive, lachrymator) applies.

References

-

Sigma-Aldrich. (2024). This compound Product Specification & CAS 63968-84-3. Link

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes.Tetrahedron Letters, 50(26), 3368-3371. (Demonstrates the standard O-acylation/cyclization pathway). Link

-

Hamze, A., et al. (2005). Synthesis of 1,2,4-oxadiazoles bearing a trifluoromethyl group.[2][3]Journal of Fluorine Chemistry. (Context for fluorinated amidoxime reactivity). Link

- Kalsi, P. S. (2000). Organic Reactions and Their Mechanisms. New Age International.

-

SciFinder/CAS. (2024). Reaction data for CAS 63968-84-3. (Verified substrate identity). Link

Sources

Application Note: 2-(Trifluoromethoxy)benzamidoxime as a Scaffold for Lipophilic Enzyme Inhibitors

Topic: Application of 2-(Trifluoromethoxy)benzamidoxime in Enzyme Inhibitor Synthesis Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 63968-84-3) is a critical heterocyclic building block used primarily in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles . These constructs serve as bioisosteres for esters and amides in medicinal chemistry, offering enhanced hydrolytic stability.

The inclusion of the 2-trifluoromethoxy (-OCF3) group provides two distinct pharmacological advantages:

-

Conformational Locking: The ortho-substitution induces a specific torsion angle between the phenyl ring and the oxadiazole core, critical for fitting into hydrophobic enzyme pockets (e.g., S1 pockets of serine proteases or allosteric sites of PTP1B).

-

Metabolic Shielding: The -OCF3 group blocks Phase I metabolic oxidation at the electron-rich ortho-position and significantly increases the logP (lipophilicity), facilitating membrane permeability.

This guide details the protocol for utilizing this amidoxime to synthesize a library of enzyme inhibitors, specifically targeting Protein Tyrosine Phosphatase 1B (PTP1B) and Serine Proteases , where this scaffold is privileged.

Chemical Properties & Handling[2][3]

-

IUPAC Name: (Z)-N'-hydroxy-2-(trifluoromethoxy)benzimidamide

-

Molecular Formula: C8H7F3N2O2

-

MW: 220.15 g/mol

-

Solubility: Soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in water.[1]

-

Stability: Stable at room temperature. Hygroscopic; store under inert gas (Nitrogen/Argon) at 2–8°C.

Core Application: Synthesis of 1,2,4-Oxadiazole Inhibitors

The primary application of this compound is its conversion into the 3-(2-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole core. This reaction proceeds via O-acylation with a carboxylic acid followed by cyclodehydration.

Mechanism of Action

The amidoxime nucleophile attacks the activated carboxylic acid to form an O-acylamidoxime intermediate. Subsequent heating or treatment with a dehydrating agent (e.g., TBAF, molecular sieves) drives the loss of water to form the aromatic oxadiazole ring.

Diagram 1: Reaction Mechanism

Caption: Step-wise conversion of amidoxime to oxadiazole via O-acylation and cyclodehydration.

Experimental Protocol: Library Synthesis

This protocol describes the "One-Pot" synthesis using T3P (Propylphosphonic anhydride) , which is superior to EDC/HOBt for this transformation due to higher yields and easier workup.

Reagents Required

| Reagent | Equiv. | Role |

| This compound | 1.0 | Core Scaffold |

| Carboxylic Acid (R-COOH) | 1.1 | Diversity Element (Inhibitor Tail) |

| T3P (50% in EtOAc) | 2.5 | Coupling & Dehydrating Agent |

| Triethylamine (TEA) | 3.0 | Base |

| Ethyl Acetate / DMF | - | Solvent |

Step-by-Step Methodology

Phase A: O-Acylation (Coupling)

-

Preparation: In a 20 mL reaction vial, dissolve the specific Carboxylic Acid (1.1 mmol) in Ethyl Acetate (5 mL).

-

Activation: Add Triethylamine (3.0 mmol) followed by T3P solution (2.5 mmol) dropwise at 0°C. Stir for 15 minutes to form the active ester.

-

Addition: Add This compound (1.0 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Monitor by LCMS. The mass spectrum should show the intermediate O-acylamidoxime [M+H]+ = (MW_Acid + 220 - 18).

-

Phase B: Cyclodehydration

-

Thermal Cyclization: Once the intermediate is formed, heat the reaction mixture to 80°C for 12 hours. T3P acts as the dehydrating agent in situ.

-

Note: If the reaction is sluggish, add a co-solvent of DMF (1 mL) to increase the boiling point and solubility.

-

-

Workup: Cool to RT. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Washing: Wash the combined organic layer with saturated NaHCO3 (to remove unreacted acid) and brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Case Study: PTP1B Inhibitor Design

Target: Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. Rationale: PTP1B active sites contain hydrophobic pockets that accommodate lipophilic aromatic residues. The 2-trifluoromethoxy group mimics the lipophilic nature of phosphotyrosine mimetics while preventing oxidation.

Workflow Diagram: Inhibitor Library Generation

Caption: Workflow for generating a targeted library of PTP1B inhibitors using the amidoxime scaffold.

Validation Data (Expected)

When analyzing the synthesized inhibitors, the following spectral characteristics confirm the formation of the 1,2,4-oxadiazole ring:

-

13C NMR: The C-5 carbon of the oxadiazole ring typically appears at 175–180 ppm . The C-3 carbon (attached to the 2-OCF3-phenyl group) appears at 165–170 ppm .

-

19F NMR: The -OCF3 group appears as a singlet around -57 to -59 ppm .

-

Mass Spec: Distinctive absence of the -OH and -NH2 fragments associated with the starting amidoxime.

References

-

Synthesis of 1,2,4-Oxadiazoles: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[2] Tetrahedron Letters, vol. 50, no. 1, 2009. Link

-

Bioisosteres in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011. Link

-

Trifluoromethoxy Group Properties: Leroux, F. R., et al.[3] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] ChemMedChem, vol. 12, no. 16, 2017. Link

-

PTP1B Inhibitors: Combs, A. P. "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Expert Opinion on Therapeutic Patents, vol. 20, no. 2, 2010. Link

Sources

Application Note: High-Yield Synthesis of Trifluoromethoxy-Substituted Heterocycles for Drug Discovery

Introduction & Strategic Overview

The trifluoromethoxy (

Historically, the direct synthesis of trifluoromethoxy-substituted heterocycles has been bottlenecked by the volatility of reagents and the harsh conditions required for

Mechanistic Workflows

The selection of a trifluoromethoxylation strategy is strictly dictated by the electronic microenvironment of the starting heterocycle. The diagram below illustrates the three primary causal pathways utilized in modern

Mechanistic pathways for synthesizing trifluoromethoxy-substituted heterocycles.

Quantitative Reagent Analysis

To ensure optimal yield and safety, reagent selection must be matched to the substrate's functional group tolerance. The table below summarizes the operational parameters of leading trifluoromethoxylation reagents.

| Reagent | Target Substrate | Reaction Type | Typical Yield | Key Advantage & Causality |

| Togni Reagent II | N-Aryl-N-hydroxylamines | 85–95% | Highly functional-group tolerant; avoids direct C-H competition by utilizing a thermodynamically driven rearrangement (2)[2]. | |

| BTMP ( | Unactivated (Hetero)arenes | Radical C-H Functionalization | 60–81% | Utilizes inexpensive bulk chemicals; TEMPO catalysis prevents over-oxidation of sensitive rings (3)[3]. |

| TFMT | Heteroaryl N-oxides | Bifunctional Activation | 40–66% | Provides direct access to substituted pyridines/quinolines by simultaneously acting as an activator and nucleophile (4)[4]. |

| Alkynes / Arenes | Electrophilic Substitution | 70–88% | High boiling point (87–89 °C) drastically improves handling safety compared to volatile alternatives (5)[5]. |

Validated Experimental Protocols

Protocol A: Ortho-Trifluoromethoxylation via Migration (Togni Reagent II)

This protocol is engineered for the synthesis of complex ortho-trifluoromethoxylated aniline derivatives, utilizing a two-step sequence that avoids the poor regioselectivity of direct C-H functionalization.

Step 1: O-Trifluoromethylation

-

Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 250 mL round-bottom flask with methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Togni Reagent II (1.20 equiv), and

(10 mol%). -

Solvent Addition: Suspend the mixture in anhydrous, degassed

(0.1 M) and stir at room temperature for 3 hours. -

Causality & Mechanism: The addition of catalytic

is non-negotiable; it acts as a mild base that facilitates the heterolytic cleavage of the hypervalent iodine reagent. This enables selective -

Validation: Monitor via TLC (Hexanes:DCM). Isolate the intermediate via flash chromatography (Expected Yield: ~95%).

Step 2: Thermally Induced Rearrangement

-

Setup: Transfer the purified intermediate (1.0 equiv) into a 50 mL pressure vessel and dissolve in nitromethane (

, 1.00 M). -

Execution: Seal the vessel tightly and heat at 120 °C behind a blast shield for 20 hours. Safety Note: Impure nitromethane is an explosion hazard under thermal stress.

-

Causality & Mechanism: The

bond is kinetically stable at ambient temperatures. Heating to 120 °C provides the exact activation energy required to trigger a thermodynamically favored [3,3]-sigmatropic-like rearrangement, forcing the -

Validation:

NMR will confirm success via a distinct chemical shift (typically around -58 ppm), confirming the transition from an

Protocol B: Radical C-H Trifluoromethoxylation (BTMP / TEMPO)

Designed for unactivated heteroarenes, this protocol utilizes bis(trifluoromethyl)peroxide (BTMP) as an atom-economical radical source.

-

Setup: In a reaction vial, combine the heteroarene substrate (1.0 equiv), BTMP (5.0 equiv), and TEMPO (10 mol%). For liquid substrates, the reaction can be run neat; for solids, use a minimal volume of a non-polar solvent.

-